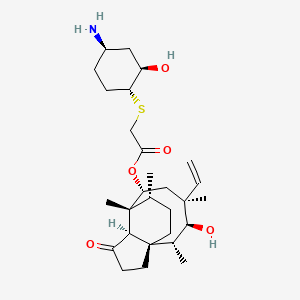
Lefamulin
Übersicht
Beschreibung
Lefamulin, also known as BC-3781, is a pleuromutilin antibiotic used to treat community-acquired bacterial pneumonia (CABP). It belongs to the class of medicines known as pleuromutilin antibiotics and works by killing bacteria or preventing their growth .
Synthesis Analysis
Lefamulin is a semi-synthetic pleuromutilin antibiotic. The C (14) side chain of lefamulin is responsible for its pharmacodynamic and antimicrobial properties, which helps in overcoming bacterial ribosomal resistance and mutations, thereby increasing the number of hydrogen bonds to the target site .Molecular Structure Analysis
Lefamulin has a molecular formula of C28H45NO5S and a molecular weight of 567.79 g. The key structure is the C (14) side chain, which is largely responsible for the antimicrobial properties and pharmacokinetics of the compound, as well as the ability to be used systemically in humans .Chemical Reactions Analysis
Lefamulin is stable in acidic and photolytic environmental circumstances, while it degraded in oxidative, basic, and thermal humidity environment .Physical And Chemical Properties Analysis
Lefamulin appears as a solid and has a characteristic odor. It has a molecular weight of 507.7 g/mol .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Lefamulin has demonstrated anti-inflammatory activity in a murine lipopolysaccharide-induced lung neutrophilia model, suggesting potential use beyond its antibacterial properties .
Treatment of Bacterial Infections
It has shown clinical efficacy in acute bacterial skin and skin structure infections (ABSSSI) and is undergoing trials for use in pediatric patients .
Activity Against Respiratory Pathogens
Lefamulin exhibits good in vitro activity against macrolide-resistant variants of respiratory mycoplasma pathogens, such as M. pneumoniae and genital mycoplasma M. genitalium .
Pharmacokinetic Profile
The first study evaluating the safety and pharmacokinetic (PK) profile of Lefamulin in healthy Chinese subjects supports its clinical application from a PK/PD perspective .
Immune-Modulatory Activity
In vivo studies indicate that Lefamulin may provide immune-modulatory activity beyond its potent antibacterial effects, which could be beneficial in treating viral infections like influenza .
Efficacy Against Gram-Positive Bacteria
Lefamulin is effective against gram-positive bacteria, including methicillin-resistant strains, as well as atypical organisms often implicated in community-acquired bacterial pneumonia (CABP) .
Wirkmechanismus
Target of Action
Lefamulin, also referred to as BC-3781, is a semi-synthetic pleuromutilin antibiotic . It primarily targets the 50S bacterial ribosomal subunit in the peptidyl transferase center . This target plays a crucial role in bacterial protein synthesis .
Mode of Action
Lefamulin inhibits bacterial protein synthesis by preventing the binding of transfer RNA (tRNA) for peptide transfer . It achieves this through a unique model of tight-fit binding to the A and P sites of the 50S ribosomal subunit . This interaction results in an ‘induced fit’ that tightens the binding pocket around lefamulin .
Biochemical Pathways
The primary biochemical pathway affected by lefamulin is the protein synthesis pathway of bacteria . By binding to the 50S bacterial ribosomal subunit, lefamulin interferes with peptidyl transfer, preventing peptide bond formation and chain elongation . This disruption of protein synthesis inhibits bacterial growth and proliferation .
Pharmacokinetics
Lefamulin has a volume of distribution ranging from 82.9 to 202.8 L, total clearance of 19.5 to 21.4 L/h, and a terminal elimination half-life of 6.9–13.2 h . Its oral bioavailability is about 25%, and consequently, the oral dose is 4 times higher (600 mg every 12 hours) than the IV dose (150 mg every 12 hours) .
Result of Action
The molecular and cellular effects of lefamulin’s action result in the suppression of bacterial protein synthesis, leading to the inhibition of bacterial growth and proliferation . It has shown activity against gram-positive bacteria including methicillin-resistant strains as well as atypical organisms often implicated in community-acquired bacterial pneumonia (CABP) .
Action Environment
Environmental factors such as the presence of comorbid disorders, demography, and the use of certain medications can influence the action, efficacy, and stability of lefamulin . For instance, factors such as chronic obstructive pulmonary disease (COPD), smoking, congestive heart failure, chronic liver, renal diseases, chronic alcoholism, diabetes mellitus, malignancies, and use of medicines such as proton pump inhibitors can enhance the chance of acquiring infections that lefamulin is used to treat .
Safety and Hazards
Zukünftige Richtungen
Despite FDA approval in August 2019 and subsequent EMA approval in July 2020, no real-world post-marketing data have been described in the literature regarding efficacy or tolerability. Surprisingly, this also includes a lack of case reports or case series descriptive studies. Therefore, real-world clinical investigations are critical for future acceptance of lefamulin, including the discovery of other therapeutic functions .
Eigenschaften
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVIXBKIJXZQJX-FCEONZPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027896 | |
| Record name | Lefamulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lefamulin | |
CAS RN |
1061337-51-6 | |
| Record name | Lefamulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1061337-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lefamulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acet i c ac id, 2- [ [ (1R,2R,4R) -4-amino-2-hydroxycyclohexyl ] thio] -, (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




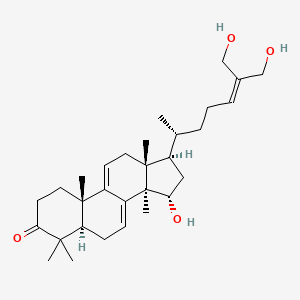
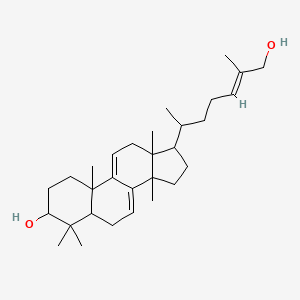

![(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1674622.png)
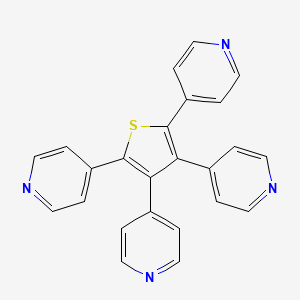
![2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B1674624.png)


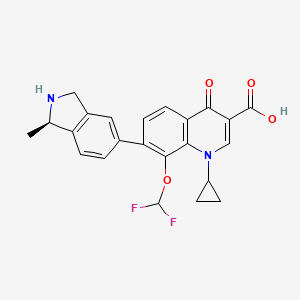

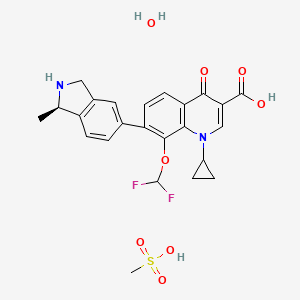
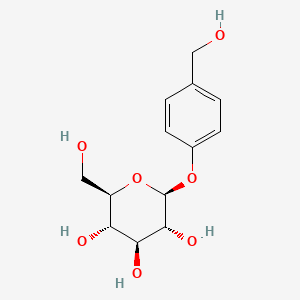
![(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1674635.png)